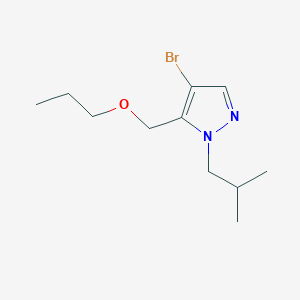

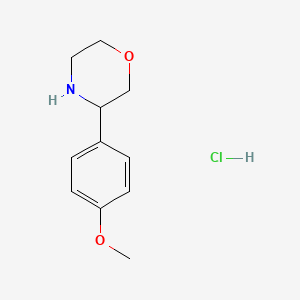

![molecular formula C22H21ClN4OS B2893680 5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-25-9](/img/structure/B2893680.png)

5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H21ClN4OS and its molecular weight is 424.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, highlighting their antimicrobial activities. For instance, the synthesis of new 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their subsequent evaluation for antimicrobial properties illustrate the potential of such compounds in developing new antimicrobial agents. These studies showcase the chemical versatility and potential therapeutic applications of triazole derivatives, underscoring their importance in the search for new antimicrobial compounds (Bektaş et al., 2007).

Heterocyclic Chemistry and Drug Design

The exploration of heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline and their antimicrobial activity further illustrates the scientific research applications of structurally related compounds. These efforts not only contribute to the field of heterocyclic chemistry but also provide a foundation for drug design and discovery, showcasing the therapeutic potential of such compounds in addressing microbial resistance (Abdel-Mohsen, 2003).

Organic Synthesis and Methodological Innovations

The synthesis and reactions of new 5-carbonyl(4-amino-3-cyano-2-substituted thiophene-5-yl)-8-hydroxy quinoline as possible antimicrobial agents highlight the innovative methodologies in organic synthesis. These studies demonstrate the capacity for constructing complex and biologically active molecules, emphasizing the role of such compounds in advancing organic synthesis and contributing to medicinal chemistry (Khalil et al., 2000).

Antimicrobial and Analgesic Agents

Research on novel quinazolinone derivatives as anti-inflammatory and analgesic agents exemplifies the therapeutic applications of compounds within this chemical class. The synthesis of these derivatives and their evaluation for biological activities highlight the potential for developing new therapeutic agents that address pain and inflammation, further underscoring the significance of such chemical entities in pharmaceutical research (Farag et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound, also known as CIQ, is the NR2C/NR2D subunit containing NMDA receptors . These receptors are a type of ionotropic glutamate receptor and play a crucial role in neuronal communication, particularly in the central nervous system.

Mode of Action

CIQ acts as a positive allosteric modulator of the NR2C/NR2D subunit containing NMDA receptors . It increases the channel opening frequency of these receptors by two-fold, with no effect on NR2A or NR2B subtypes . This means that CIQ enhances the activity of these receptors, leading to increased neuronal communication.

Pharmacokinetics

It’s solubility in dmso suggests that it may have good bioavailability.

properties

IUPAC Name |

5-[(2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4OS/c1-2-18-24-22-27(25-18)21(28)20(29-22)19(16-9-5-6-10-17(16)23)26-12-11-14-7-3-4-8-15(14)13-26/h3-10,19,28H,2,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKNPSBKDWVQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC5=CC=CC=C5C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893600.png)

![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2893604.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2893605.png)

![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2893607.png)

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893618.png)

![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)